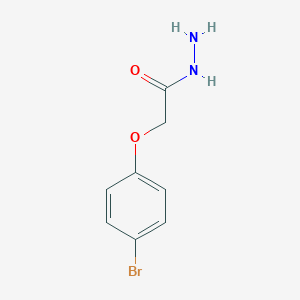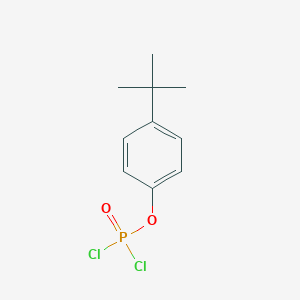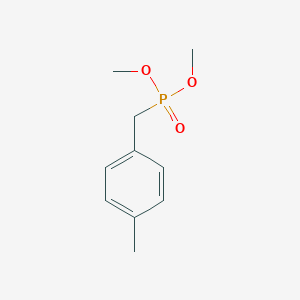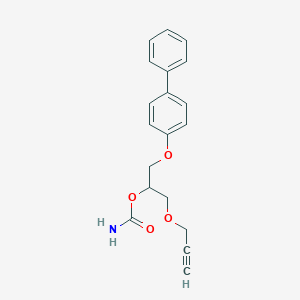
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as K11777, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Mécanisme D'action
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate binds to the ATP-binding site of CK2, preventing its activity and leading to inhibition of downstream signaling pathways. This ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. In addition, 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate is its specificity for CK2, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, more research is needed to determine its long-term toxicity and potential side effects.
Orientations Futures
Future research on 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate could include studies on its effectiveness in combination with other cancer therapies, as well as its potential use in other diseases such as inflammatory bowel disease. In addition, further optimization of its synthesis method could lead to improved solubility and bioavailability.
Méthodes De Synthèse
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with propargyl alcohol, followed by reaction with 1-bromo-2-propanol, and finally coupling with carbamic acid. The resulting product is a white powder that is soluble in DMSO and has a molecular weight of 397.42 g/mol.
Applications De Recherche Scientifique
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have potential as a cancer treatment due to its ability to inhibit the activity of the protein kinase CK2. This protein is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to the development and progression of many types of cancer, making it an attractive target for drug development.
Propriétés
Numéro CAS |
16222-55-2 |
|---|---|
Nom du produit |
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21) |
Clé InChI |
HJUVJAPUEFRVTA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
SMILES canonique |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Synonymes |
1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




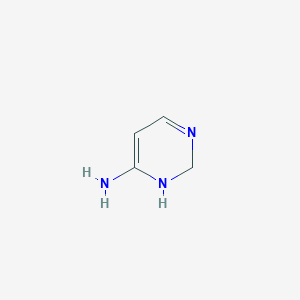
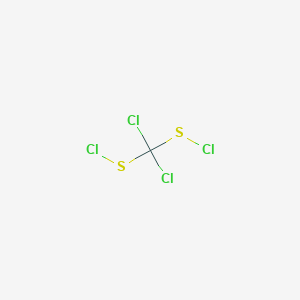
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
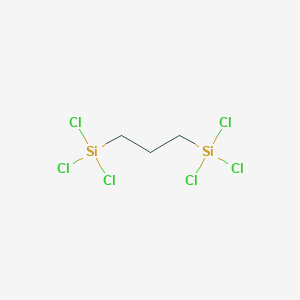
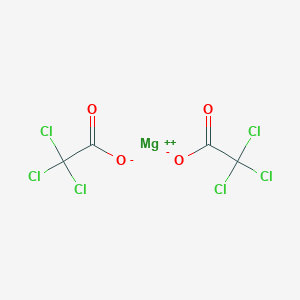
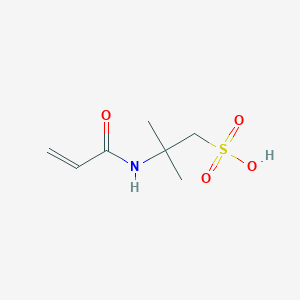
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
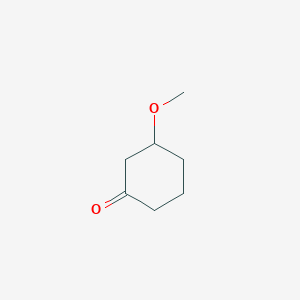
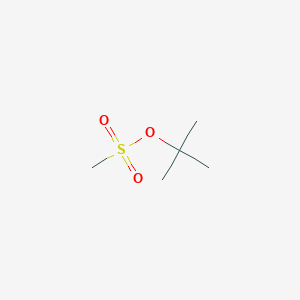
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
